molecular formula C21H30N4O2 B6917137 N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide

Cat. No.: B6917137
M. Wt: 370.5 g/mol
InChI Key: OBPKAKFVFZHYBW-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is a complex organic compound that features a pyrazole and quinoline moiety

Properties

IUPAC Name

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-5-18-17(21(27-4)24(3)23-18)14-22-20(26)12-13-25-15(2)10-11-16-8-6-7-9-19(16)25/h6-9,15H,5,10-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPKAKFVFZHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CNC(=O)CCN2C(CCC3=CC=CC=C32)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinoline intermediates, followed by their coupling through amide bond formation.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Preparation of Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Coupling Reaction: The final step involves the coupling of the pyrazole and quinoline intermediates through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinoline ring, converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.

    Materials Science: The compound’s unique electronic properties can be utilized in the development of novel materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide involves its interaction with specific molecular targets. The pyrazole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
  • **N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)butanamide

Uniqueness

The uniqueness of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide lies in its specific substitution pattern on the pyrazole and quinoline rings, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

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